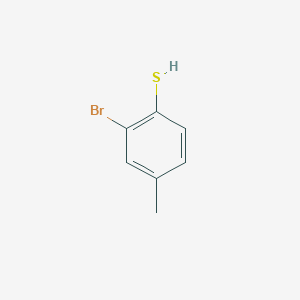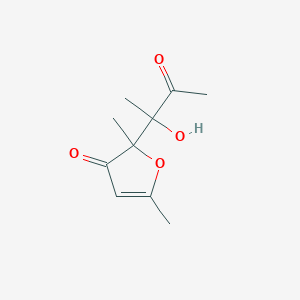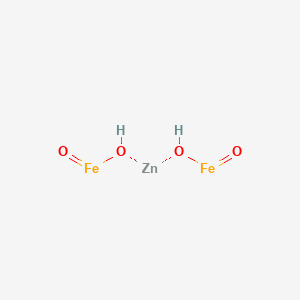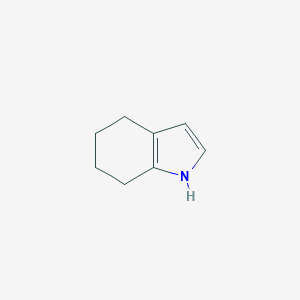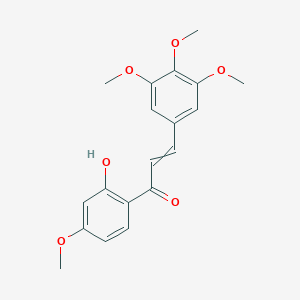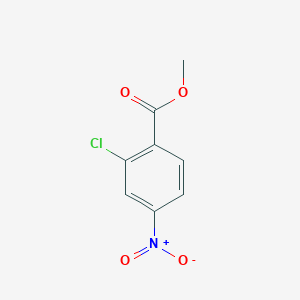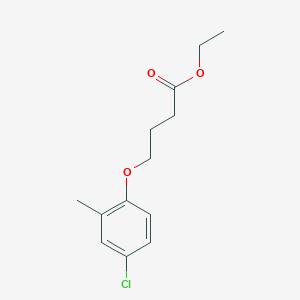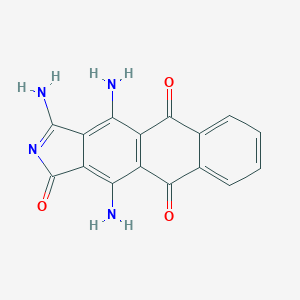
1-(2-Fluorophenyl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorophenyl)-3-phenylurea, also known as FPU-1, is a chemical compound that has been extensively studied for its potential use in scientific research. FPU-1 is a urea derivative that has been found to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1-(2-Fluorophenyl)-3-phenylurea involves the inhibition of the enzyme carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide to bicarbonate ions and protons. By inhibiting this enzyme, 1-(2-Fluorophenyl)-3-phenylurea can disrupt the acid-base balance in cells and tissues, leading to a variety of physiological effects.
Biochemische Und Physiologische Effekte
1-(2-Fluorophenyl)-3-phenylurea has been found to have a wide range of biochemical and physiological effects. In addition to its inhibitory effects on carbonic anhydrase, 1-(2-Fluorophenyl)-3-phenylurea has also been found to inhibit the growth of cancer cells and to have anti-inflammatory properties. 1-(2-Fluorophenyl)-3-phenylurea has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 1-(2-Fluorophenyl)-3-phenylurea is its potent inhibitory effects on carbonic anhydrase. This makes it a valuable tool for studying the physiological and biochemical effects of this enzyme. However, one of the limitations of 1-(2-Fluorophenyl)-3-phenylurea is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-Fluorophenyl)-3-phenylurea. One area of interest is the development of more efficient synthesis methods for this compound, which could make it more readily available for research purposes. Another potential direction is the development of new derivatives of 1-(2-Fluorophenyl)-3-phenylurea with improved solubility and other properties that could make them more useful in a wider range of experimental settings. Additionally, there is ongoing research into the potential therapeutic applications of 1-(2-Fluorophenyl)-3-phenylurea in the treatment of various diseases and disorders.
Synthesemethoden
The synthesis of 1-(2-Fluorophenyl)-3-phenylurea involves the reaction of 2-fluoroaniline with phenyl isocyanate in the presence of a catalyst. The resulting product is then purified through various methods, such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluorophenyl)-3-phenylurea has been extensively studied for its potential use in scientific research. One of the primary applications of 1-(2-Fluorophenyl)-3-phenylurea is in the field of biochemistry, where it has been found to be a potent inhibitor of the enzyme carbonic anhydrase. 1-(2-Fluorophenyl)-3-phenylurea has also been found to have potential applications in the field of pharmacology, where it has been shown to have antitumor and anti-inflammatory properties.
Eigenschaften
CAS-Nummer |
13114-89-1 |
|---|---|
Produktname |
1-(2-Fluorophenyl)-3-phenylurea |
Molekularformel |
C13H11FN2O |
Molekulargewicht |
230.24 g/mol |
IUPAC-Name |
1-(2-fluorophenyl)-3-phenylurea |
InChI |
InChI=1S/C13H11FN2O/c14-11-8-4-5-9-12(11)16-13(17)15-10-6-2-1-3-7-10/h1-9H,(H2,15,16,17) |
InChI-Schlüssel |
RHYFYHWIDOXPHK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2F |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2F |
Andere CAS-Nummern |
13114-89-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



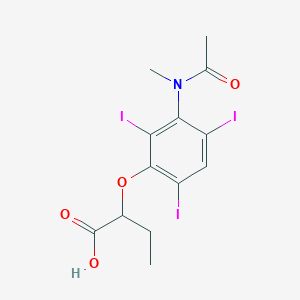
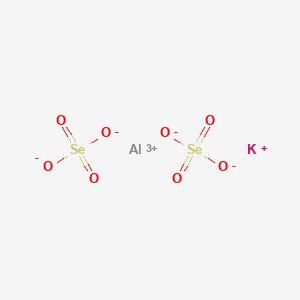
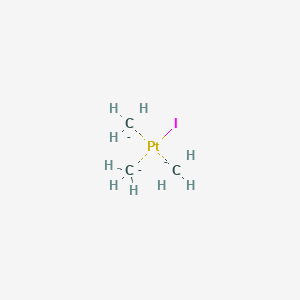
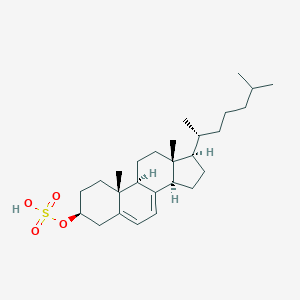
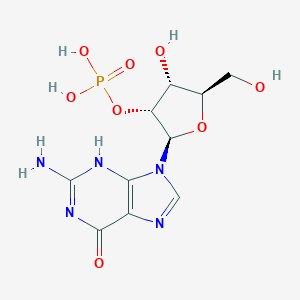
![1,4-Dibromobicyclo[2.2.2]octane](/img/structure/B80543.png)
